molecular formula C9H10BFO2 B2912749 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1393477-39-8

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B2912749
CAS No.: 1393477-39-8
M. Wt: 179.99
InChI Key: OCMHEJQNUSELNA-UHFFFAOYSA-N
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Description

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 1393477-39-8) is a high-purity fluorinated benzoxaborole building block of significant interest in medicinal chemistry and antimicrobial research . With a molecular formula of C9H10BFO2 and a molecular weight of 179.99 g/mol, this compound serves as a key precursor for the synthesis of more complex chemical entities . Benzoxaboroles are an emerging class of therapeutic agents known for their potent antimicrobial properties, and the incorporation of fluorine can fine-tune their lipophilicity and Lewis acidity, potentially enhancing biological activity and interaction with target enzymes . Recent scientific investigations into analogous benzoxaborole and benzosiloxaborole systems have demonstrated promising activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the value of this chemical scaffold in developing novel antibacterial agents to address multidrug resistance . The suggested mechanism of action for some benzoxaboroles involves the inhibition of essential enzymes such as leucyl-tRNA synthetase (LeuRS), although recent studies indicate that derivatives of this core structure may operate through novel, yet-to-be-fully-elucidated pathways . This compound is offered with a guaranteed purity of 98% and is intended for research and development purposes only . It is not approved for human or veterinary use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin or serious eye irritation .

Properties

IUPAC Name

6-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMHEJQNUSELNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)F)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Borylation Cyclization

Procedure (adapted from):

  • Starting material : 2-(2-Bromo-4-fluorophenyl)-2-propanol (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under argon.
  • Lithiation : n-Butyllithium (2.5 M in hexanes, 12 mmol) is added dropwise at -78°C, followed by stirring for 2 h.
  • Borylation : Triisopropyl borate (15 mmol) is introduced, and the mixture is warmed to room temperature over 12 h.
  • Acid workup : Hydrochloric acid (1 N) is added until pH < 5, inducing cyclization.
  • Purification : The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and chromatographed (EtOAc/hexanes, 1:3) to afford the title compound as a white solid.

Yield : 65–72%.
Key advantage : Direct construction of the oxaborole ring with inherent regiocontrol.

Environmentally Benign Cyclization Using Inorganic Bases

Drawing from, the substitution of triethylamine with KOH or NaOH in cyclization steps reduces environmental impact:

Optimized protocol :

  • Base : 50% aqueous KOH (3.5 equiv).
  • Solvent : Methanol.
  • Temperature : 40–45°C.
  • Reaction time : 12 h.

Result :

  • Purity : >99% (HPLC).
  • Yield improvement : 90.4% vs. 79.5% with traditional bases.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Scalability
Lithiation-Borylation Lithiation, borylation, cyclization 65–72 98.5 Moderate (gram scale)
Continuous Flow Nitro reduction under flow conditions 85 >99 High (decagram scale)
KOH-Mediated Cyclization One-pot cyclization with inorganic base 90.4 99.8 Industrial feasible

Trade-offs :

  • Lithiation-borylation offers precise control but requires cryogenic conditions.
  • Flow chemistry enhances safety and scalability but necessitates specialized equipment.
  • Inorganic bases improve cost-efficiency and reduce waste.

Mechanistic Insights and Side-Reaction Mitigation

Boronate Ester Formation

The reaction of 2-(2-bromo-4-fluorophenyl)-2-propanol with n-BuLi generates a lithium intermediate, which undergoes transmetalation with triisopropyl borate to form a boronate complex. Acidic workup protonates the boronate, triggering cyclization via nucleophilic attack of the phenolic oxygen on the boron center.

Side reactions :

  • Debromination : Competing elimination can occur if lithiation is incomplete.
  • Boronic acid hydrolysis : Excess water leads to boronic acid formation, reducing cyclization efficiency.

Mitigation :

  • Strict anhydrous conditions during lithiation.
  • Controlled acid addition to maintain pH 2–3 during workup.

Role of Inorganic Bases in Cyclization

KOH deprotonates the hydroxylamine intermediate, facilitating nucleophilic attack on the carbonyl carbon and subsequent cyclization. This eliminates the need for stoichiometric triethylamine, reducing chloride salt waste.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.95 (d, J = 2.4 Hz, 1H, Ar-H), 1.65 (s, 6H, 2×CH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C-B), 158.4 (C-F), 134.2–114.7 (Ar-C), 28.9 (2×CH₃).

Chromatographic Purity

  • HPLC : >99% purity using a C18 column (MeCN/H₂O, 70:30, 1 mL/min).

Industrial-Scale Considerations

Solvent Selection

  • Preferred : Methanol or ethanol for their low cost and ease of removal.
  • Avoided : THF due to peroxide formation risks during large-scale reactions.

Waste Management

  • KOH residues : Neutralized with HCl to produce KCl, which is non-toxic and recyclable.
  • Pd/C catalyst : Recovered via filtration and reused up to 5 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzoxaborole derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below, we compare 6-fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol with key analogs.

Substituent Position and Electronic Effects

Fluorine Position
  • 6-Fluoro vs. 5-Fluoro analogs :
    • 5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 174671-88-6) demonstrates antiproliferative activity against cancer cells (Hela, A549, MCF-7; IC50 = 0.21–0.39 µM) . In contrast, the 6-fluoro derivative’s activity is hypothesized to depend on its electronic effects, as fluorine at position 6 may alter electron density in the aromatic ring, influencing interactions with biological targets.
    • 4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 174671-46-6) is a positional isomer used in antifungal research, highlighting the critical role of fluorine placement .
Alkyl Substitution at Position 3
  • 3,3-Dimethyl vs. 3-Vinyl analogs :
    • 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 952149-27-8) is a synthetic intermediate with a lower molecular weight (159.98 g/mol) and distinct reactivity due to the vinyl group’s π-electrons . The dimethyl groups in the target compound likely reduce ring strain and improve solubility compared to bulkier or reactive substituents.
Antifungal and Antimycobacterial Activity
  • 3,30-(Piperazine-1,4-diyl)bis(5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol) () exhibits antifungal properties (59% yield, white powder) due to its bis-benzoxaborole structure and fluorine at position 5 . The target compound’s 6-fluoro substitution may redirect interactions with fungal enzymes.

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
6-Fluoro-3,3-dimethylbenzo[...]-ol 6-F, 3,3-diMe 183.99* N/A Hypothesized antimicrobial
5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol 5-F 151.93 N/A Anticancer
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol 3-Vinyl 159.98 82–84 Organic synthesis intermediate
3-Butyl-4-iodo-6-methoxybenzo[...]-ol 3-Butyl, 4-I, 6-OMe 347.10 N/A Antibacterial

*Calculated based on molecular formula C9H10BFO2.

Biological Activity

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of benzoxaboroles, which are characterized by a boron atom integrated into a cyclic structure. This compound has gained attention due to its unique chemical properties and significant biological activities, particularly as an antimicrobial agent. This article reviews its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is defined by the presence of a fluorine atom at the 6-position and two methyl groups at the 3-position on the benzo[c][1,2]oxaborole framework. This configuration contributes to its distinct reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens, including those resistant to conventional antibiotics. Its mechanism of action primarily involves the inhibition of specific enzymes critical for microbial survival. Some key findings include:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit leucyl-tRNA synthetase (LeuRS) in mycobacteria, disrupting protein synthesis essential for bacterial growth .
  • Activity Against Resistant Strains : Studies reveal effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

While primarily recognized for its antimicrobial properties, preliminary studies suggest potential antitumor activity. Compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation in vitro .

The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins. For instance:

  • Binding Affinity : Interaction studies have shown that it effectively binds to target enzymes related to microbial metabolism and replication .
  • Surface Plasmon Resonance Studies : These studies indicate strong binding interactions with specific targets, enhancing its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of Boronic Acid Intermediate : The initial step involves synthesizing a boronic acid intermediate.
  • Cyclization : This intermediate undergoes cyclization to form the oxaborole ring.

The synthetic routes can be optimized for yield and purity based on desired applications .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-olFluorine at position 6Antimicrobial
3,3-Dimethylbenzo[c][1,2]oxaborol-1(3H)-olNo fluorine; two methyl groupsModerate antimicrobial
6-Nitro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-olNitro group at position 6Enhanced activity against specific pathogens
5-Fluoro-1-hydroxybenzo[c][1,2]oxaboroleHydroxyl group at position 1Potentially broader spectrum

This comparison highlights the unique combination of functional groups in this compound that enhances its binding affinity and biological efficacy compared to other benzoxaboroles.

Case Studies

Recent studies have focused on the application of benzoxaboroles in clinical settings. For example:

  • Clinical Trials : Some derivatives have reached clinical trials due to their promising antimicrobial properties against tuberculosis .
  • Structure–Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize compounds targeting LeuRS in mycobacteria .

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